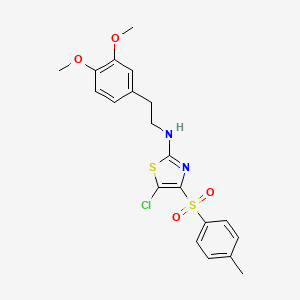
Fluorure de 3-cyclopropylpyridin-2-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO2S and a molecular weight of 201.22 g/mol . It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical and biological applications.
Applications De Recherche Scientifique
3-Cyclopropylpyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to act as electrophilic warheads . They are used by medicinal chemists and chemical biologists due to their balance of reactivity and stability .
Mode of Action
The mode of action of 3-Cyclopropylpyridine-2-sulfonyl fluoride is likely related to its sulfonyl fluoride group. Sulfonyl fluorides are known for their sulfur(VI)-fluoride exchange (SuFEx) processes . These processes are transformations with click-like reactivity, invigorating research into electrophilic species featuring a sulfur-fluorine bond .
Biochemical Pathways
The advent of sufex processes has led to new activation methods and manipulation of intriguing functional groups .
Result of Action
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications .
Action Environment
It’s known that sulfonyl fluorides resist hydrolysis under physiological conditions , which may suggest some level of environmental stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyridine-2-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropylpyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for 3-Cyclopropylpyridine-2-sulfonyl fluoride often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 3-Cyclopropylpyridine-2-sulfonyl fluoride include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a catalyst or base .
Major Products Formed
The major products formed from reactions involving 3-Cyclopropylpyridine-2-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-sulfonyl fluoride: Similar in structure but lacks the cyclopropyl group.
3-Cyclopropylpyridine-2-sulfonamide: Similar but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
3-Cyclopropylpyridine-2-sulfonyl fluoride is unique due to the presence of both the cyclopropyl and sulfonyl fluoride groups, which confer specific reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-cyclopropylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTKNXTYTRFCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2499726.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide](/img/structure/B2499729.png)
![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)


![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2499745.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/new.no-structure.jpg)

